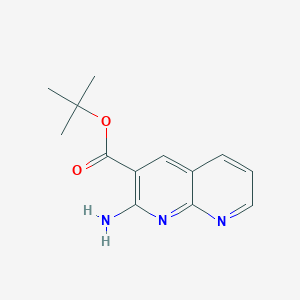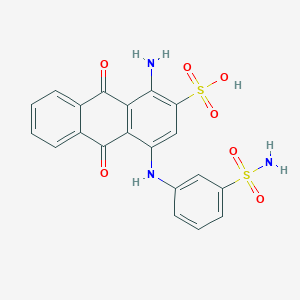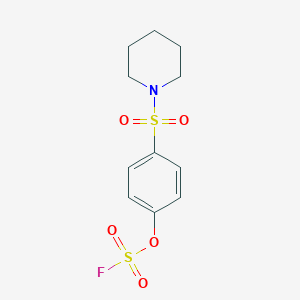
1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound with the molecular formula C15H26N6O. It is characterized by the presence of a cyclohexyl group, a tetrazole ring, and a urea moiety.
Métodos De Preparación
The synthesis of 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-cyclohexyl-1H-tetrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers explore its potential as a bioactive compound with various biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound finds applications in material science and other industrial processes
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2H-tetrazol-5-yl)urea: This compound has a similar structure but differs in the position of the tetrazole ring.
1-Cyclohexyl-3-(1-{[1-(2-furylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)urea: . The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVSEDITCMYRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Thiophene-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2657328.png)
![1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea](/img/structure/B2657329.png)



![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one](/img/structure/B2657339.png)
![4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2657340.png)
![ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2657341.png)
![Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate](/img/structure/B2657342.png)
![(E)-3-(4-fluorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2657344.png)
![N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2657345.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2657348.png)

